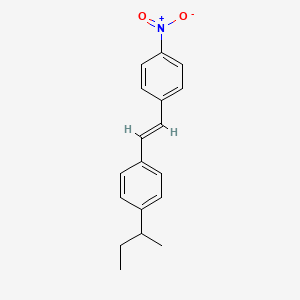
4'-sec-Butyl-4-nitrostilbene, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-sec-butyl-4-nitrostilbene, (E)-, typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-nitrobenzaldehyde and sec-butylbenzene.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-nitrobenzaldehyde and sec-butylbenzene in the presence of a base such as sodium hydroxide. This reaction forms the stilbene backbone.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4’-sec-butyl-4-nitrostilbene, (E)-, may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
4’-sec-butyl-4-nitrostilbene, (E)-, undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions where the aromatic rings are oxidized to form quinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Reduction: 4’-sec-butyl-4-aminostilbene.
Oxidation: 4’-sec-butyl-4-nitroquinone.
Substitution: Various substituted stilbenes depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4’-sec-butyl-4-nitrostilbene, (E)-, has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4’-sec-butyl-4-nitrostilbene, (E)-, involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitrostilbene: Lacks the sec-butyl group, making it less hydrophobic.
4’-sec-butylstilbene: Lacks the nitro group, reducing its reactivity.
4’-methyl-4-nitrostilbene: Contains a methyl group instead of a sec-butyl group, altering its steric properties.
Uniqueness
4’-sec-butyl-4-nitrostilbene, (E)-, is unique due to the presence of both the nitro and sec-butyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
345667-62-1 |
|---|---|
Molekularformel |
C18H19NO2 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
1-butan-2-yl-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H19NO2/c1-3-14(2)17-10-6-15(7-11-17)4-5-16-8-12-18(13-9-16)19(20)21/h4-14H,3H2,1-2H3/b5-4+ |
InChI-Schlüssel |
TZPBCAHWDIRNGF-SNAWJCMRSA-N |
Isomerische SMILES |
CCC(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


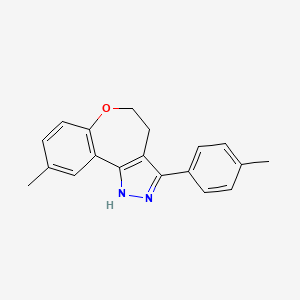
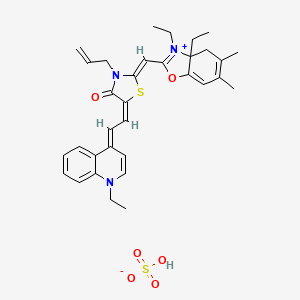
![10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B15187244.png)
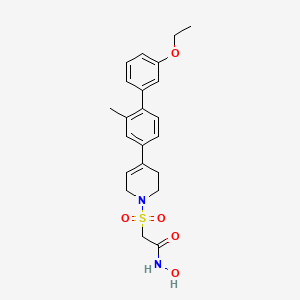
![copper ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-2,4-dimethyl-pyrrole-3-carboxylate](/img/structure/B15187267.png)
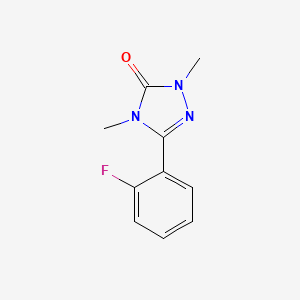
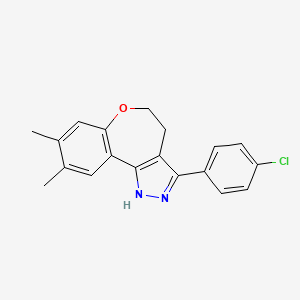
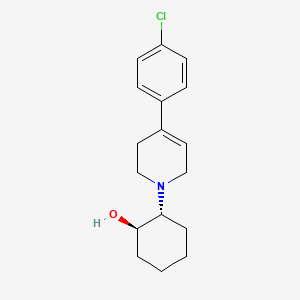
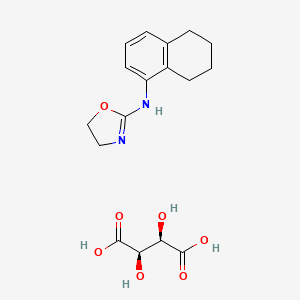
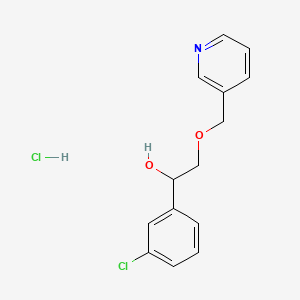
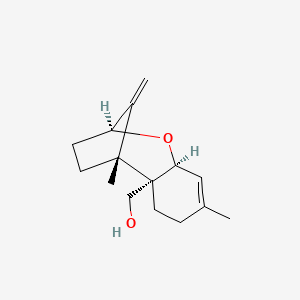
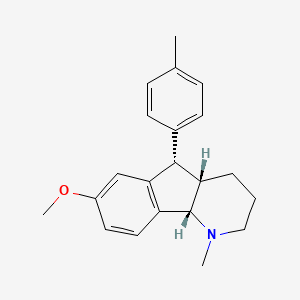
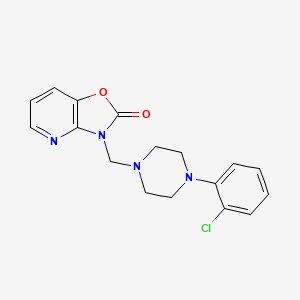
![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)
